7-(7-fluoroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
CAS No.: 2640946-38-7
Cat. No.: VC11860315
Molecular Formula: C14H12FN5O2
Molecular Weight: 301.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640946-38-7 |
|---|---|
| Molecular Formula | C14H12FN5O2 |
| Molecular Weight | 301.28 g/mol |
| IUPAC Name | 7-(7-fluoroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
| Standard InChI | InChI=1S/C14H12FN5O2/c15-8-1-2-9-10(5-8)16-7-17-11(9)20-4-3-14(6-20)12(21)18-13(22)19-14/h1-2,5,7H,3-4,6H2,(H2,18,19,21,22) |
| Standard InChI Key | PVIZYGGNZNWSJX-UHFFFAOYSA-N |
| SMILES | C1CN(CC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F |
| Canonical SMILES | C1CN(CC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F |
Introduction
Structural Features
The compound belongs to the quinazoline derivatives class, known for their diverse biological activities. Its molecular structure is characterized by:
-
A fluorinated quinazoline moiety, which enhances biological activity and pharmacokinetic properties.
-
A spirocyclic framework, specifically a triazaspiro[4.4]nonane ring system, contributing to its unique chemical stability and reactivity.
Key Structural Attributes:
| Feature | Description |
|---|---|
| Fluorine Substitution | Located on the quinazoline ring; enhances activity. |
| Spirocyclic Core | Provides rigidity and unique binding potential. |
| Functional Groups | Includes amide and nitrogen atoms that enable interactions with biological targets. |
Biological Activities
The compound demonstrates significant biological activities due to its structural features:
Mechanism of Action:
The fluorinated quinazoline moiety enhances binding affinity to biological targets such as enzymes and receptors, while the spirocyclic framework provides specificity.
Synthesis
The synthesis of this compound involves multi-step organic reactions that integrate the quinazoline moiety into the spirocyclic framework:
-
Step 1: Formation of the quinazoline core via cyclization reactions.
-
Step 2: Introduction of the spirocyclic ring through nucleophilic substitution or condensation methods.
-
Step 3: Fluorination of the quinazoline ring.
These steps are optimized for yield and purity based on reaction conditions.
Applications
The compound's unique structure and properties make it a candidate for various applications:
Therapeutic Potential:
| Application Area | Justification |
|---|---|
| Cancer Therapy | High affinity for tumor-related enzymes. |
| Antimicrobial Agents | Broad-spectrum activity against pathogens. |
| Drug Design | Scaffold for developing new pharmaceuticals. |
Research Directions:
Future studies could explore its mechanism of action in greater detail and optimize analogs for enhanced efficacy.
Comparative Analysis with Related Compounds
To highlight its uniqueness, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | Larger spirocyclic framework | Antitumor properties |
| 7-Fluoroquinazolin-4(3H)-one | Fluorinated quinazoline derivative | Antiproliferative effects |
| Buspirone | Azaspiro structure | Anxiolytic |
The combination of a fluorinated quinazoline moiety with a spirocyclic framework in 7-(7-fluoroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione imparts distinct biological and chemical properties compared to these related molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume